Analgesic Potency Ranking: [Ala2] Met-Enkephalinamide vs. Native Enkephalins and Morphine
In a standardized mouse tail-flick assay following intracerebroventricular (i.c.v.) administration, [Ala2] Met-Enkephalinamide (DAME) exhibits analgesic potency that is intermediate in its class, being less potent than β-endorphin and D-Ala²-D-Leu⁵-enkephalin, but significantly more potent than its parent peptide, Met-enkephalin, and the related Leu-enkephalin [1]. This establishes a clear potency hierarchy, making it a valuable tool for studies where an intermediate level of analgesia is required.
| Evidence Dimension | Analgesic potency rank order |
|---|---|
| Target Compound Data | [Ala2] Met-Enkephalinamide |
| Comparator Or Baseline | βh-endorphin > D-Ala2-D-Leu5-enkephalin > morphine > D-Ala2-met-enkephalinamide ⪢ met-enkephalin ⪢ leu-enkephalin |
| Quantified Difference | Potency significantly greater than met-enkephalin, less than D-Ala2-D-Leu5-enkephalin. |
| Conditions | Mouse tail-flick assay (i.c.v. administration) |
Why This Matters
This quantifiable rank in potency allows researchers to select the appropriate opioid agonist for their specific experimental needs, ensuring the desired magnitude of effect without oversaturation.
- [1] Life Sciences, 1982, 30(17), 1443-1455. Mu and delta receptors: Their role in analgesia and in the differential effects of opioid peptides on analgesia. ISSN: 0024-3205. View Source
